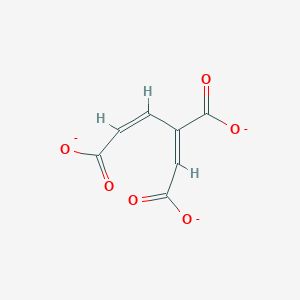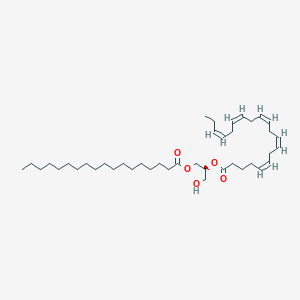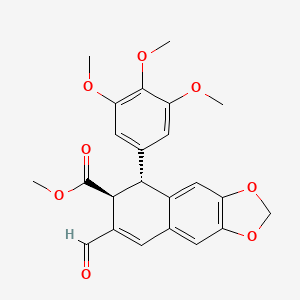
(S)-temafloxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-temafloxacin is 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid that has S configuration. It has a role as an antibacterial drug, an antiinfective agent and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is an enantiomer of a (R)-temafloxacin.
Scientific Research Applications
Pharmacokinetic Interaction
- Pharmacokinetic Interaction with Cimetidine : A study by Sawae (2012) explored the interaction of temafloxacin with cimetidine, an H2-receptor antagonist used for treating peptic ulcers. This research highlighted temafloxacin's efficacy in treating various infections and its interaction with other drugs, focusing on its absorption and excretion when combined with cimetidine in healthy volunteers (Sawae, 2012).
Synthesis and Preparation
- Novel Process for Preparation : Xin (2000) reported a new process for preparing temafloxacin hydrochloride with an overall yield of 45%. The study provides detailed insights into the synthesis process and structural confirmation of temafloxacin hydrochloride, contributing to the understanding of its production (Xin, 2000).
Drug Efficacy and Treatment Applications
- Use in Treatment of Bacterial Infections : Keam et al. (2005) discussed gatifloxacin, a related fluoroquinolone, indicating the broader class's efficacy in treating various infections. Though not directly on temafloxacin, it provides context on the class's effectiveness and potential applications (Keam, Croom, & Keating, 2005).
Effects on Insulin Secretion and Beta-cell Activity
- Impact on Insulin Secretion : Saraya et al. (2004) investigated how temafloxacin affects insulin secretion and pancreatic beta-cell ATP-sensitive K(+) channel activity. This research is crucial in understanding temafloxacin's broader physiological impacts (Saraya, Yokokura, Gonoi, & Seino, 2004).
Environmental Impact and Degradation
- Soil Microbial Responses to Antibiotics : Ma et al. (2014) examined how soil microbial systems respond to various antibiotics, including temafloxacin. This study is essential for understanding the environmental impact of temafloxacin and related compounds (Ma, Lin, Sun, Wang, Yu, Zhao, & Fu, 2014).
- Photocatalytic Degradation of Antibiotics : Malakootian et al. (2019) investigated the removal of antibiotics like ciprofloxacin from water, providing insight into methods that could potentially apply to the degradation of temafloxacin in environmental settings (Malakootian, Nasiri, Asadipour, & Kargar, 2019).
Antibiotic Removal in Water Treatment
- Microbial Community Dynamics in Water Treatment : Fernandes et al. (2015) evaluated the microbial community's response in constructed wetlands microcosms for the removal of veterinary antibiotics, including temafloxacin. This research provides insights into water treatment processes for removing such antibiotics (Fernandes, Almeida, Pereira, Ribeiro, Reis, Carvalho, Basto, & Mucha, 2015).
properties
Product Name |
(S)-temafloxacin |
|---|---|
Molecular Formula |
C21H18F3N3O3 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30)/t11-/m0/s1 |
InChI Key |
QKDHBVNJCZBTMR-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[2-[2-[carboxymethyl-[2-(2-octadecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octadecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1244384.png)
![(3R,4R,7S,10S)-3-[(1R,2S,4aR,6S,8aR)-2,3,4a,6-tetramethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1244385.png)

![[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B1244387.png)





![2-[1-(2-Carboxy-2-hydroxy-ethylcarbamoyl)-2-phenyl-ethylamino]-4-phenyl-butyric acid](/img/structure/B1244398.png)
![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-2-(3-fluoro-4-methoxy-phenyl)-1-{2-[(pentane-1-sulfonyl)-propyl-amino]-ethyl}-pyrrolidine-3-carboxylic acid](/img/structure/B1244402.png)

![6-[2-(5-Hydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid](/img/structure/B1244405.png)
